1-Bromo-2-propoxybenzene

Übersicht

Beschreibung

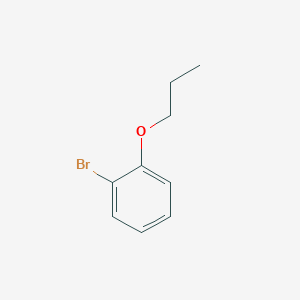

1-Bromo-2-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of propoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a propoxy group at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

1-Bromo-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-propoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom on the benzene ring with a bromine atom .

Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

1-Bromo-2-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted benzene derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, resulting in the formation of biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-propoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Material Science: It is used in the preparation of functionalized materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.

Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Wirkmechanismus

The mechanism of action of 1-bromo-2-propoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-propoxybenzene can be compared with other brominated benzene derivatives, such as:

1-Bromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of a propoxy group.

1-Bromo-4-propoxybenzene: The propoxy group is positioned at the para position instead of the ortho position.

1-Bromo-2-ethoxybenzene: Contains an ethoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis and material science.

Biologische Aktivität

1-Bromo-2-propoxybenzene is an aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrO and features a bromine atom attached to a benzene ring, along with a propoxy group. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various nucleophiles in biological systems. The bromine atom acts as an electron-withdrawing group, enhancing the susceptibility of the benzene ring to nucleophilic attack. This property is crucial in understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that derivatives of brominated aromatic compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results showed that this compound could induce apoptosis in specific cancer cell types, suggesting potential applications in cancer therapy. For instance, a study reported IC50 values indicating significant cytotoxic effects against breast cancer cells.

Case Studies

- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound derivatives. The research revealed that certain modifications to the compound enhanced its potency against tumor cells, highlighting its potential as a lead compound for drug development.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of brominated compounds. It was found that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease therapies.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotection | Protects against oxidative stress |

Applications in Drug Development

Due to its promising biological activities, this compound is being investigated for various therapeutic applications:

- Anticancer Agents : Modifications to enhance selectivity and reduce toxicity are ongoing.

- Antimicrobial Agents : Development of new formulations targeting resistant bacterial strains.

- Neuroprotective Drugs : Exploring its potential in treating conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name |

1-bromo-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYXKEPPOIKGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.